![molecular formula C11H13ClN2 B1628256 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine CAS No. 873943-63-6](/img/structure/B1628256.png)
2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
Overview
Description
“2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” is a derivative of pyridine . It is used as a pharmaceutical intermediate . The molecular formula of this compound is C11H13ClN2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” consists of a pyridine ring with a tert-butyl group at the 2nd position and a chloro group at the 6th position .
Scientific Research Applications
pH Monitoring
“2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” can be used in pH monitoring. A related compound has been used for monitoring pH values with high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
Antimicrobial Activity
This compound may have potential applications in antimicrobial activity. Analogues of imidazo[1,2-a]pyridine have shown significant potency against extracellular and intracellular pathogens with good microsomal stability .
Synthesis of Imidazo[4,5-b]pyridines
It could be used in the synthesis of imidazo[4,5-b]pyridines, which are important in pharmacological research. A related synthesis process involves a Pd-catalyzed amide coupling reaction .
Future Directions
The future directions of “2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” could involve its use in the development of fluorescent imaging. A similar compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used as a fluorescent probe for monitoring pH changes, demonstrating high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This suggests potential applications of “2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine” in similar areas.
properties
IUPAC Name |
2-tert-butyl-6-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNMLHYILRHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587657 | |
Record name | 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine | |
CAS RN |
873943-63-6 | |
Record name | 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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